molecular formula C19H16Cl2O4S B13974422 4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one

4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one

Cat. No.: B13974422
M. Wt: 411.3 g/mol
InChI Key: YBDRMLJIDAXMSZ-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a furan ring substituted with dichlorophenyl and methylsulfonylphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one typically involves multiple steps, starting with the preparation of the furan ring followed by the introduction of the substituent groups. Common synthetic routes include:

    Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The dichlorophenyl and methylsulfonylphenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives with different substituents, such as:

  • 4-(2,4-dichlorophenyl)-2,2-dimethyl-5-phenylfuran-3(2H)-one
  • 4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-methoxyphenyl)furan-3(2H)-one

Uniqueness

The uniqueness of 4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16Cl2O4S

Molecular Weight

411.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-methylsulfonylphenyl)furan-3-one

InChI

InChI=1S/C19H16Cl2O4S/c1-19(2)18(22)16(14-9-6-12(20)10-15(14)21)17(25-19)11-4-7-13(8-5-11)26(3,23)24/h4-10H,1-3H3

InChI Key

YBDRMLJIDAXMSZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)C)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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